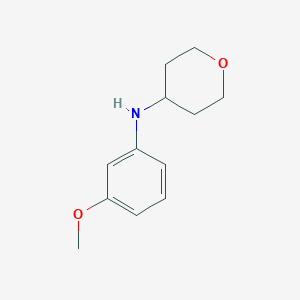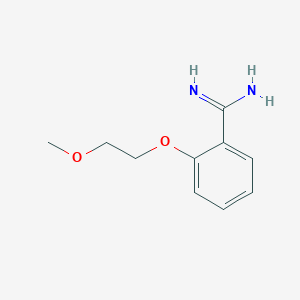
2-(2-Methoxyethoxy)benzene-1-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxyethoxy)benzene-1-carboximidamide is a chemical compound with the molecular formula C10H15N2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is often used as a reference standard in pharmaceutical testing .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethoxy)benzene-1-carboximidamide typically involves the reaction of 2-(2-methoxyethoxy)benzene with a suitable carboximidamide precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes purification steps to ensure the final product meets the required quality standards for pharmaceutical and research applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methoxyethoxy)benzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
2-(2-Methoxyethoxy)benzene-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry and for the synthesis of other compounds.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and used in pharmaceutical testing.
Industry: Utilized in the production of various chemical products and as an intermediate in chemical synthesis.
Mécanisme D'action
The mechanism of action of 2-(2-Methoxyethoxy)benzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Methoxyethoxy)benzene-1-carboxamide
- 2-(2-Methoxyethoxy)benzene-1-carboxylic acid
- 2-(2-Methoxyethoxy)benzene-1-carboxaldehyde
Uniqueness
2-(2-Methoxyethoxy)benzene-1-carboximidamide is unique due to its specific functional groups and chemical properties, which make it suitable for a wide range of applications in scientific research. Its ability to undergo various chemical reactions and its effectiveness as a reference standard in pharmaceutical testing highlight its versatility and importance .
Propriétés
Formule moléculaire |
C10H14N2O2 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
2-(2-methoxyethoxy)benzenecarboximidamide |
InChI |
InChI=1S/C10H14N2O2/c1-13-6-7-14-9-5-3-2-4-8(9)10(11)12/h2-5H,6-7H2,1H3,(H3,11,12) |
Clé InChI |
MBLIQHCRKRGIID-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=CC=CC=C1C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Oxa-2-azaspiro[3.6]decane](/img/structure/B13240360.png)
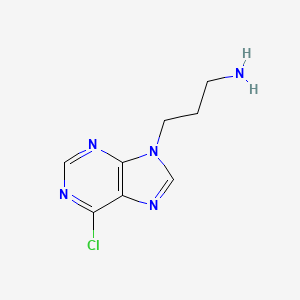
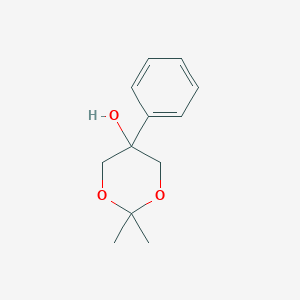

![1-(6-[Methyl(propan-2-YL)amino]pyridin-3-YL)ethan-1-OL](/img/structure/B13240395.png)
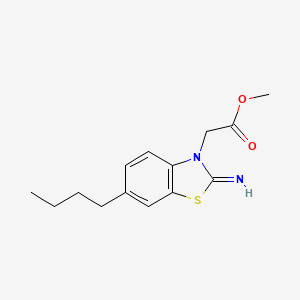
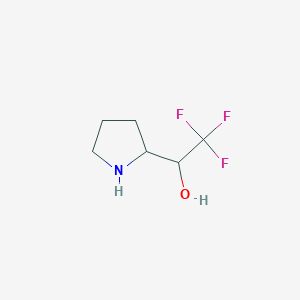
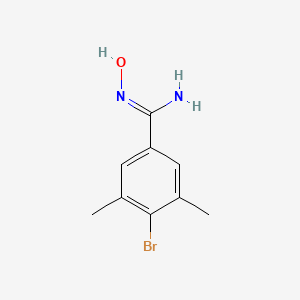


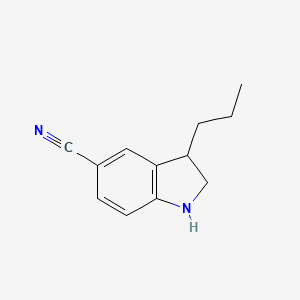
![6-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13240431.png)
![7-Oxabicyclo[2.2.1]heptane-1-carbothioamide](/img/structure/B13240434.png)
